(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(dimethylsulfamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOBAJDXTMHAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to form fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates.
Mode of Action
The mode of action of (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid involves the formation of five-/six-membered cyclic boronic esters through fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates.
Biochemical Pathways
Boronic acids are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The sm cross-coupling reaction, in which boronic acids are involved, is known for its exceptionally mild and functional group tolerant reaction conditions.
Biological Activity
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is C10H15BFNO4S. The compound is synthesized through a series of reactions involving boronic acid derivatives and sulfonamide groups. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly enzymes.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with active site residues in enzymes. This interaction can inhibit enzyme activity, disrupting critical biochemical pathways. The sulfonamide group enhances this activity by providing additional sites for molecular interaction.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this boronic acid can reduce cell viability in prostate cancer cells while maintaining the viability of healthy cells.
| Compound | Cell Viability (%) at 5 µM | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
These results suggest a selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's mechanism as an enzyme inhibitor has been explored extensively. The boronic acid group is known to interact with serine proteases and other enzymes, leading to inhibition of their activity. This effect has implications for therapeutic applications in diseases where enzyme overactivity is a concern.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Comparable Boronic Acids
Key Observations:
- Electron-Withdrawing Effects : The fluorine and dimethylsulfamoyl groups synergistically enhance electrophilicity in the target compound, improving Suzuki coupling yields compared to methoxy-substituted analogs .
- Steric Considerations : The trifluoromethyl group in 4-(N-propylsulfamoyl)-2-trifluoromethylphenylboronic acid introduces steric hindrance, which may reduce coupling efficiency but improve target selectivity .
- Biological Activity : Benzofuran-based boronic acids (e.g., K4J, K4S) demonstrate that dimethylsulfamoyl and fluorine substituents are critical for binding to viral polymerase palm domains .
Reactivity in Cross-Coupling Reactions
The target compound’s electron-deficient aromatic ring facilitates oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions. For example:
- In , a related adamantyl-fluorophenyl boronic acid achieved high coupling efficiency with thiazole bromides.
- highlights similar coupling protocols for triazolopyrimidine derivatives, underscoring the importance of electron-withdrawing groups for reaction success .
By contrast, methoxy-substituted analogs exhibit lower reactivity due to electron donation, requiring harsher conditions .
Physicochemical Properties
- Solubility: The dimethylsulfamoyl group improves water solubility compared to non-polar substituents (e.g., trifluoromethyl), though fluorine’s hydrophobicity may offset this slightly.
- Stability : Fluorine’s electronegativity stabilizes the boronic acid against protodeboronation, a common degradation pathway .
Preparation Methods
General Synthetic Strategies for Substituted Fluorophenylboronic Acids
The synthesis of fluorophenylboronic acids commonly starts from halogenated or formyl-substituted fluorobenzenes, which are then functionalized and converted to boronic acids via lithiation or transition metal-catalyzed borylation.
Formyl-Substituted Fluorophenyl Boronic Acid Precursors : 4-fluoro-3-formylphenylboronic acid is a key intermediate used to prepare various substituted phenylboronic acids by condensation or substitution reactions.
Reflux Condensation in Ethanol : Aromatic amines or substituted anilines react with formylphenylboronic acid derivatives under reflux in ethanol at 100 °C for 24 hours to form imine or related derivatives, which can be further modified.
Specific Preparation Approaches for (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic Acid
While direct literature describing the exact preparation of this compound is limited, related synthetic methods for similar substituted phenylboronic acids provide a reliable framework:
Sulfamoyl Group Introduction
The N,N-dimethylsulfamoyl group is typically introduced via sulfonamide formation by reacting an appropriate aromatic amine with dimethylsulfamoyl chloride or related sulfonylating agents.
For example, starting from 3-amino-4-fluorophenylboronic acid or its protected form, the amino group can be converted to the N,N-dimethylsulfamoyl substituent using dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine as base) in an inert solvent such as dichloromethane or THF.
Boronic Acid Installation
The boronic acid group can be installed by lithiation of a halogenated aromatic precursor followed by quenching with trialkyl borate and subsequent acidic work-up.
Alternatively, transition metal-catalyzed borylation (e.g., palladium-catalyzed Miyaura borylation) of a halogenated fluorophenyl derivative bearing the N,N-dimethylsulfamoyl substituent can be employed.
Example Synthetic Route (Inferred from Related Literature)
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-amino-4-fluorophenylboronic acid | From 4-fluoro-3-bromophenylboronic acid via Pd-catalyzed amination or lithiation-amination | Precursor for sulfamoyl introduction |
| 2 | Sulfonamide formation | React 3-amino-4-fluorophenylboronic acid with dimethylsulfamoyl chloride in presence of base (e.g., triethylamine) in DCM, 0 °C to RT | Forms N,N-dimethylsulfamoyl substituent |
| 3 | Purification | Recrystallization or chromatography | Isolate pure this compound |
Supporting Research Findings and Data
Reflux Condensation Reactions : Studies show that refluxing substituted anilines with 3-formyl phenylboronic acid derivatives in ethanol yields high purity products after solvent removal and washing.
Boronic Acid Functionalization : On-resin conjugation methods for fluorophenylboronic acids demonstrate the stability and reactivity of 4-fluoro-3-boronic acid derivatives, enabling further functional group transformations.
Scale and Yield : Large-scale syntheses of fluorinated bicycloalkyl boronic acids indicate that controlled reaction conditions (temperature, atmosphere, reagent equivalents) are critical for optimizing yield and purity.
Summary Table of Preparation Methods
Notes on Purification and Characterization
Products are typically purified by recrystallization from ethanol or ethanol-water mixtures or by chromatographic methods.
Characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.
Q & A
Basic: What are the recommended synthetic routes for (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A modified Suzuki-Miyaura coupling is often employed, where palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between halogenated precursors and boronic esters . For example, highlights a protocol using (3-adamant-1-yl)-(4-fluorophenyl)boronic acid, where reaction times and protecting groups (e.g., phthalimide) are critical for yield optimization. Post-synthesis, purity is enhanced via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization in ethanol/water mixtures. Monitoring by TLC and HPLC (C18 columns, UV detection at 254 nm) ensures >95% purity .
Basic: How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
¹H NMR (400 MHz, CDCl₃) should show distinct signals:
- δ 2.95 ppm (s, 6H) : N,N-dimethyl protons of the sulfamoyl group.
- δ 7.12–7.45 ppm (m, 3H) : Aromatic protons, with coupling patterns (e.g., J = 8.8 Hz for ortho-fluorine interactions).
- δ 8.2–8.5 ppm (broad) : Boronic acid -B(OH)₂ protons (exchange broadened).
¹⁹F NMR confirms the fluorine substituent (δ -110 to -115 ppm). Compare with analogous compounds in and , where fluorophenyl and sulfonamide groups exhibit similar shifts .
Advanced: What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer:
Protodeboronation is minimized by:
- Additives : Triflate salts (e.g., AgOTf) stabilize the boronate intermediate .
- pH Control : Buffered conditions (pH 7–9) reduce acid-catalyzed degradation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance boronate stability. demonstrates that steric hindrance from the dimethylsulfamoyl group may reduce protodeboronation rates compared to simpler boronic acids .
Advanced: How does the dimethylsulfamoyl group influence electronic properties and reactivity in cross-coupling?
Methodological Answer:
The electron-withdrawing dimethylsulfamoyl group decreases electron density on the aromatic ring, as quantified by Hammett constants (σ ≈ 0.6). This enhances electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., varying substituents in and ) show faster coupling rates compared to electron-donating groups .
Basic: What are the storage and handling protocols to prevent degradation?
Methodological Answer:
Store at 0–6°C under inert atmosphere (argon) in amber vials to prevent oxidation and moisture absorption. Desiccants (silica gel) are essential, as boronic acids hydrolyze in humid conditions. and emphasize cold storage for fluorophenyl boronic acid analogs to maintain stability .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH affecting boronic acid-diol binding). Use orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure dissociation constants (Kd) under standardized buffer conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
and highlight HCV inhibitors where palm-site binding affinity varied with assay pH .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like viral RNA polymerases. For example, identifies palm-binding motifs in HCV inhibitors, where the boronic acid forms hydrogen bonds with catalytic residues .
Basic: What analytical techniques confirm the compound's purity?
Methodological Answer:
- HPLC : Reverse-phase C18 column, retention time compared to standards.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) with <2 ppm error.
- Elemental Analysis : Validate C, H, N, S, and B content (±0.3%).
and provide protocols for analogous compounds .
Advanced: How to design kinetic studies on diol-binding interactions?
Methodological Answer:
Use stopped-flow spectrophotometry to monitor boronic acid-diol adduct formation. Vary pH (5–9) and temperature (25–45°C) to derive rate constants (kon/koff). details similar studies with benzofuran derivatives .
Advanced: What are the challenges in crystallizing this compound, and how to address them?
Methodological Answer:
Crystallization is hindered by the polar boronic acid group. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
